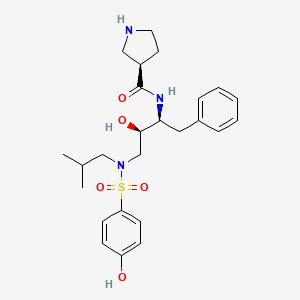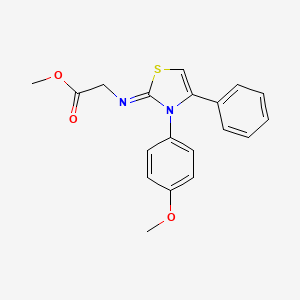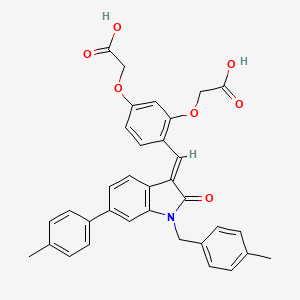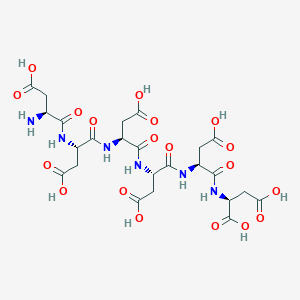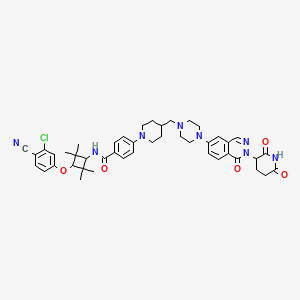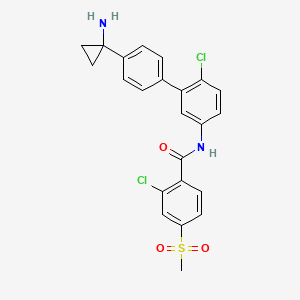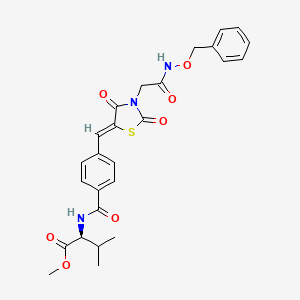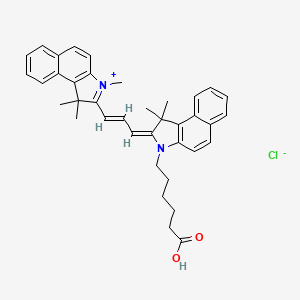
Cyanine3.5 carboxylic acid (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3.5 carboxylic acid (chloride) is a type of anthocyanin dye. It is known for its fluorescent properties and is often used as a reference or control for non-reactive dyes. This compound is an analog of the Cy3.5 fluorophore, which is widely used in various scientific applications .
Vorbereitungsmethoden
The preparation of Cyanine3.5 carboxylic acid (chloride) involves the synthesis of the free unactivated monofunctional carboxylic acid. This compound can be synthesized through various chemical reactions, including the use of phosphorous (III) chloride (PCl3) or phosphorous (V) chloride (PCl5) to replace the hydroxyl group with a chlorosulfite intermediate, making it a better leaving group . The industrial production methods typically involve large-scale synthesis using these reagents under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Cyanine3.5 carboxylic acid (chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanine dye, altering its properties.
Addition Reactions: The compound can participate in addition reactions, particularly with carboxylic acids to form anhydrides.
Common reagents used in these reactions include phosphorous chlorides, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyanine3.5 carboxylic acid (chloride) has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used for labeling biological macromolecules, such as proteins and nucleic acids, due to its excellent photophysical properties.
Disease Diagnosis: The compound is used in diagnostic assays, including immunoassays and DNA detection, due to its high fluorescence quantum yield and biocompatibility.
Environmental Monitoring: Cyanine dyes, including Cyanine3.5 carboxylic acid (chloride), are used in environmental monitoring to detect pollutants and other substances.
Industrial Applications: The compound is used in various industrial applications, including the development of bioprobes and biolabels.
Wirkmechanismus
The mechanism of action of Cyanine3.5 carboxylic acid (chloride) involves its interaction with biological macromolecules. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved include the binding of the dye to specific sites on proteins or nucleic acids, leading to fluorescence that can be detected and measured .
Vergleich Mit ähnlichen Verbindungen
Cyanine3.5 carboxylic acid (chloride) is similar to other cyanine dyes, such as Cy3 and Cy5. it has unique properties that make it suitable for specific applications:
Cyanine3.5 carboxylic acid (chloride) stands out due to its specific absorption and emission spectra, making it ideal for certain types of fluorescent labeling and diagnostic applications .
Eigenschaften
Molekularformel |
C38H41ClN2O2 |
|---|---|
Molekulargewicht |
593.2 g/mol |
IUPAC-Name |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI-Schlüssel |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



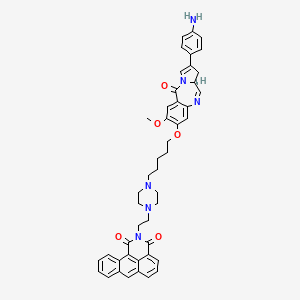

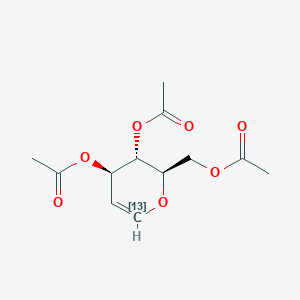
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
